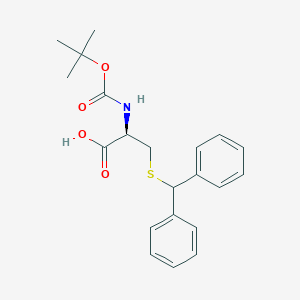

Boc-S-二苯甲基-L-半胱氨酸

描述

Boc-S-diphenylmethyl-L-cysteine is a biochemical used for proteomics research . The S-diphenylmethyl group is one of the most effective S-protecting groups for cysteine .

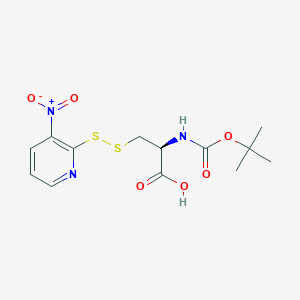

Molecular Structure Analysis

The molecular formula of Boc-S-diphenylmethyl-L-cysteine is C16H17NO2S . The InChI key is SHOGZCIBPYFZRP-AWEZNQCLSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C (C2=CC=CC=C2)SCC (C (=O)O)N .Physical And Chemical Properties Analysis

Boc-S-diphenylmethyl-L-cysteine is a white powder . It has a density of 1.24 g/cm3 . Its melting point is between 195-208 ºC and its boiling point is 455.5°C .科学研究应用

Peptide Synthesis

“Boc-Cys(Dpm)-OH” is extensively used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group for amino acids in the synthesis of peptides. It protects the amino group during the coupling of peptide chains, preventing unwanted side reactions. The Dpm (diphenylmethyl) group protects the thiol side chain of cysteine, which is particularly reactive and could interfere with the synthesis if not properly protected .

Protein Semisynthesis

In protein semisynthesis, fragments of proteins are chemically synthesized and then ligated to form a full-length protein. “Boc-Cys(Dpm)-OH” plays a crucial role in this process by protecting the cysteine residues during the chemical synthesis of protein fragments, ensuring that the thiol groups are available for subsequent ligation steps .

Disulfide-rich Peptide Synthesis

The synthesis of disulfide-rich peptides, which are often more stable and have therapeutic potential, requires precise control over the formation of disulfide bonds. The Dpm protecting group can be selectively removed under mild conditions to allow for the controlled formation of disulfide bonds in peptides .

Peptide and Protein Labeling

Labeling peptides and proteins with fluorescent tags or other probes is essential for studying their function and structure. “Boc-Cys(Dpm)-OH” allows for the selective introduction of labels into the cysteine residues of peptides and proteins, which can then be used in various in vitro and in vivo studies .

Drug Discovery

In drug discovery, “Boc-Cys(Dpm)-OH” is used to generate libraries of peptides and proteins with diverse structures and functions. These libraries can be screened for molecules with potential therapeutic activity. The protecting groups ensure that the libraries are constructed without side reactions that could compromise the diversity and quality of the library .

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted cancer therapies that combine an antibody with a cytotoxic drug. “Boc-Cys(Dpm)-OH” is used to protect cysteine residues on antibodies during the conjugation process, ensuring that the drug is attached at the correct site and that the antibody retains its targeting ability .

Protein Engineering

Protein engineering involves the design and construction of new proteins with desired properties. “Boc-Cys(Dpm)-OH” is used to protect cysteine residues during the synthesis of protein variants, allowing for the introduction of mutations or modifications that can enhance the protein’s function or stability .

Biomolecular Conjugation

The field of biomolecular conjugation involves attaching various biomolecules to each other or to surfaces. “Boc-Cys(Dpm)-OH” facilitates the attachment of cysteine-containing peptides or proteins to other molecules or solid supports, enabling the development of biosensors, diagnostic tools, and immobilized enzymes .

作用机制

Target of Action

Boc-Cys(Dpm)-OH, also known as Boc-S-diphenylmethyl-L-cysteine or (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these residues during the synthesis of complex disulfide-rich peptides and proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group . It prevents side reactions during peptide synthesis and ensures the correct cysteine connectivity . The compound is stable to low concentrations of trifluoroacetic acid (TFA), but can be removed at high concentrations . This property allows for the selective deprotection of cysteine residues in a controlled manner .

Biochemical Pathways

The use of Boc-Cys(Dpm)-OH facilitates the synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can be involved in a variety of biochemical pathways, depending on their specific sequences and structures. The compound also enables peptide/protein labeling in vitro and in vivo, which can be used to study these pathways in more detail .

Result of Action

The primary result of the action of Boc-Cys(Dpm)-OH is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting cysteine residues, the compound allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many peptides and proteins .

Action Environment

The action of Boc-Cys(Dpm)-OH can be influenced by various environmental factors. For example, the compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) at 50 °C for 24 hours . It becomes base-labile under treatment with piperidine (30% in dmf, 3 hours, 30 °c) . Therefore, the choice of solvent and temperature can significantly impact the compound’s action, efficacy, and stability.

属性

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHPOXIVDHMLZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426766 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-diphenylmethyl-L-cysteine | |

CAS RN |

21947-97-7 | |

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。